molecular formula C5H6N2O2S B12325148 5-Methyl-2-nitrothiophen-3-amine

5-Methyl-2-nitrothiophen-3-amine

Cat. No.: B12325148
M. Wt: 158.18 g/mol
InChI Key: AVVYVKZJEJZSGN-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrothiophen-3-amine is an organic compound with the molecular formula C5H6N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitrothiophen-3-amine typically involves the nitration of 5-methylthiophen-3-amine. One common method is the reaction of 5-methylthiophen-3-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require careful temperature control to avoid over-nitration and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitrothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-nitrothiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrothiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a methyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications, particularly in the field of organic electronics and medicinal chemistry .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

5-methyl-2-nitrothiophen-3-amine

InChI

InChI=1S/C5H6N2O2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,6H2,1H3

InChI Key

AVVYVKZJEJZSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)[N+](=O)[O-])N

Origin of Product

United States

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